molecular formula C13H16BrClO B1293218 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane CAS No. 898760-96-8

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane

Cat. No.: B1293218
CAS No.: 898760-96-8
M. Wt: 303.62 g/mol
InChI Key: XHCCOPYBHCRLRE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is a halogenated aliphatic ketone featuring a linear hexane backbone substituted with a 4-bromo-3-methylphenyl group at the ketone position and a terminal chlorine atom. The bromine and chlorine substituents contribute to its reactivity and physicochemical properties, while the methyl group on the aromatic ring may influence steric and electronic effects. Structural analogs often serve as precursors for functionalized derivatives, such as aminated or cyclized products .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-6-chlorohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c1-10-9-11(6-7-12(10)14)13(16)5-3-2-4-8-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCCOPYBHCRLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645146
Record name 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-96-8
Record name 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

One of the most common methods for synthesizing aromatic ketones involves Friedel-Crafts acylation. In this reaction, a suitable acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

$$
\text{Ar-H} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-C(=O)-R} + \text{HCl}
$$

Example:

For synthesizing this compound, one could use 6-chlorohexanoyl chloride as the acylating agent with a bromo-methyl-substituted phenol.

Yield and Conditions:

  • Yield: Typically around 70-85%
  • Conditions: Reaction temperature maintained at ambient conditions for several hours.

Ugi Reaction

The Ugi reaction is a multicomponent reaction that allows for the formation of amides and related compounds through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone.

Reaction Scheme:

$$
\text{R-NH}_2 + \text{R'}-\text{C(=O)}-\text{OH} + \text{R''}-\text{C(=O)}-\text{N}\equiv\text{C} \rightarrow \text{Ugi product}
$$

Example:

Using isocyanide derived from hexanoic acid and combining it with appropriate amines can yield the desired compound.

Yield and Conditions:

  • Yield: Approximately 60-75%
  • Conditions: Typically conducted in a solvent such as methanol or dichloromethane at room temperature.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods discussed above, highlighting their yields and conditions:

Method Yield (%) Reaction Conditions
Friedel-Crafts Acylation 70 - 85 Ambient temperature; AlCl3 catalyst
Ugi Reaction 60 - 75 Room temperature; methanol or dichloromethane solvent

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :

  • Molecular Formula : C₁₃H₁₆BrClO
  • Functional Groups : Ketone (C=O), bromophenyl, chloroalkyl.
  • Substituents : 4-Bromo-3-methylphenyl (aromatic), 6-chloro (aliphatic).

Analog 1: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate ()

  • Molecular Formula: C₂₁H₁₉NO₂FBr
  • Functional Groups: Cyclohexa-1,3-diene, ester, amino, bromophenyl, fluorophenyl.
  • Substituents : 4-Bromophenyl, 4-fluorophenyl, ethyl ester.

Key Differences :

  • The target compound is linear, while Analog 1 is cyclic with conjugated double bonds.
  • Analog 1 contains an amino group and ester functionality, absent in the target compound.
  • Halogen diversity: The target has Br and Cl; Analog 1 has Br and F .

Analog 1 :

  • Synthesized via amination of a cyclohexenone precursor (ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) using ammonium acetate in glacial acetic acid .

Comparison :

  • Both compounds involve halogenated aromatic precursors.
  • Analog 1 employs amination for functionalization, whereas the target compound may require halogenation or acylation steps.

Crystallographic and Conformational Properties

Analog 1 :

  • Crystal System : Two independent molecules (A & B) in the asymmetric unit.
  • Conformation : Cyclohexa-1,3-diene ring adopts a distorted screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°, φ = 271.3° for molecule A).
  • Dihedral Angles : 81.0° (A) and 76.4° (B) between aromatic rings.
  • Intermolecular Interactions : N–H⋯O hydrogen bonds stabilize crystal packing .

Target Compound :

  • Predicted to exhibit linear conformation with steric effects from the 3-methyl group.
  • Potential halogen bonding (Br⋯Cl) or van der Waals interactions due to the absence of hydrogen-bonding donors.

Physicochemical Properties

Property Target Compound Analog 1 ()
Melting Point Not reported 418–420 K
Solubility Likely moderate in ethanol Recrystallized from ethanol
Stability Halogen-dependent stability Stabilized by hydrogen bonds

Target Compound :

  • Potential use as a halogenated intermediate in cross-coupling reactions or polymer synthesis.

Analog 1 :

  • Cyclohexenone derivatives are precursors for indazoles, dibenzodiazepines, and terphenyls .

Comparison :

  • The target’s linear structure may favor alkylation or nucleophilic substitution, while Analog 1’s cyclic system enables cycloaddition or amination.

Biological Activity

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C13H16BrClO
  • Molecular Weight : 303.62 g/mol
  • Boiling Point : Approximately 397.5 °C
  • Density : 1.315 g/cm³

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Exhibiting activity against a range of pathogens.
  • Anticancer Effects : Showing potential in inhibiting the proliferation of cancer cells.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL
MRSA100 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and survival.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound effectively inhibited MRSA growth, suggesting its potential as a treatment option for resistant bacterial infections .
  • Cancer Cell Proliferation Inhibition : Research on HeLa and A549 cells revealed that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Q & A

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Swap bromine with other halogens or CF₃ groups to modulate lipophilicity.
  • Fragment-based design : Introduce heterocycles (e.g., pyridine) at the phenyl ring to enhance binding affinity.
  • Retrosynthetic analysis : Prioritize modular steps (e.g., Suzuki coupling for aryl diversification) .

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